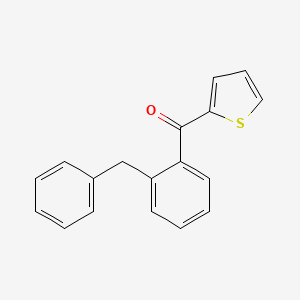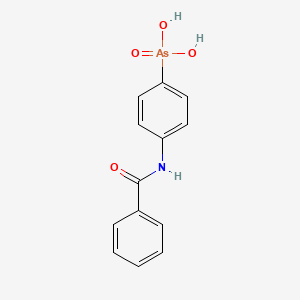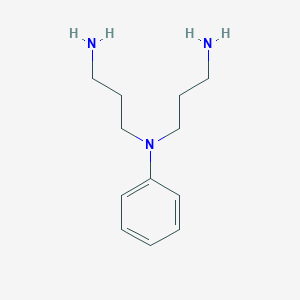
N-prop-2-enyl-9H-thioxanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-prop-2-enyl-9H-thioxanthene-9-carboxamide is a chemical compound with a unique structure that includes a thioxanthene core. Thioxanthenes are known for their diverse applications in various fields, including organic electronics and medicinal chemistry .
Preparation Methods
The synthesis of N-prop-2-enyl-9H-thioxanthene-9-carboxamide typically involves several steps. One common method includes the Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions . These reactions are known for their efficiency in forming carbon-nitrogen and carbon-carbon bonds, which are crucial for constructing the thioxanthene core.
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
N-prop-2-enyl-9H-thioxanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-prop-2-enyl-9H-thioxanthene-9-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of N-prop-2-enyl-9H-thioxanthene-9-carboxamide involves its interaction with specific molecular targets. For example, in photochemical reactions, it can act as a photocatalyst, absorbing light and transferring energy to other molecules to initiate chemical transformations . The pathways involved often include the formation of excited states and radical intermediates, which can lead to various chemical changes .
Comparison with Similar Compounds
N-prop-2-enyl-9H-thioxanthene-9-carboxamide can be compared with other thioxanthene derivatives, such as 9,9-diphenyl-9H-thioxanthene. While both compounds share a thioxanthene core, their functional groups and applications may differ. For instance, 9,9-diphenyl-9H-thioxanthene derivatives are often used in OLEDs due to their excellent photophysical properties .
Similar compounds include:
- 9,9-Diphenyl-9H-thioxanthene
- Thioxanthone
- Thioxanthene derivatives with different valence states of sulfur atoms
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
5031-24-3 |
|---|---|
Molecular Formula |
C17H15NOS |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-prop-2-enyl-9H-thioxanthene-9-carboxamide |
InChI |
InChI=1S/C17H15NOS/c1-2-11-18-17(19)16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h2-10,16H,1,11H2,(H,18,19) |
InChI Key |
XABVZJZBSKNSIV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1C2=CC=CC=C2SC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
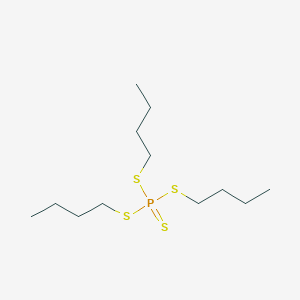
![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

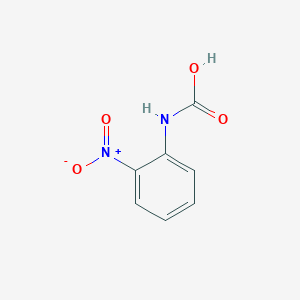
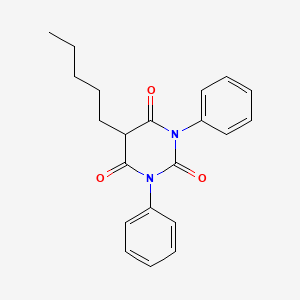
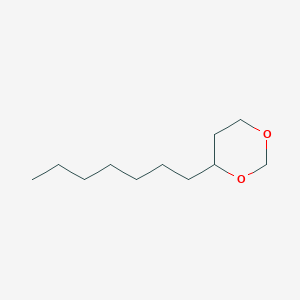
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
